(1,1'-Biphenyl)-4,4'-disulfonic acid, disodium salt
CAS No.: 31139-42-1
Cat. No.: VC3916309
Molecular Formula: C12H8Na2O6S2
Molecular Weight: 358.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 31139-42-1 |
|---|---|
| Molecular Formula | C12H8Na2O6S2 |
| Molecular Weight | 358.3 g/mol |
| IUPAC Name | disodium;4-(4-sulfonatophenyl)benzenesulfonate |
| Standard InChI | InChI=1S/C12H10O6S2.2Na/c13-19(14,15)11-5-1-9(2-6-11)10-3-7-12(8-4-10)20(16,17)18;;/h1-8H,(H,13,14,15)(H,16,17,18);;/q;2*+1/p-2 |
| Standard InChI Key | MGMVOXYEEIGQEG-UHFFFAOYSA-L |
| SMILES | C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)O)S(=O)(=O)O.[Na+] |
| Canonical SMILES | C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Introduction
Chemical Identity and Structural Properties
Nomenclature and Molecular Structure
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IUPAC Name: Disodium 4-(4-sulfophenyl)benzenesulfonate.
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Synonyms: Sodium [1,1'-biphenyl]-4,4'-disulfonate, NSC 140116 .
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Structure: Two sulfonate () groups are positioned at the 4 and 4' positions of the biphenyl backbone, neutralized by sodium counterions (Figure 1) .
Physicochemical Properties
The compound’s high water solubility stems from its ionic sulfonate groups, which facilitate interactions with polar solvents. Its stability in aqueous environments makes it suitable for industrial and laboratory applications .
Synthesis and Industrial Production
Synthetic Routes
The disodium salt is typically derived from biphenyl-4,4'-disulfonic acid () via neutralization with sodium hydroxide:
Alternative methods include direct sulfonation of biphenyl using oleum or sulfur trioxide, followed by sodium salt formation . Recent advancements employ ionic liquids as reaction media to enhance yield and purity .
Industrial-Scale Production
Large-scale synthesis involves:
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Sulfonation: Biphenyl is treated with concentrated sulfuric acid at elevated temperatures .
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Neutralization: The resulting disulfonic acid is neutralized with sodium carbonate.
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Purification: Recrystallization or column chromatography removes impurities .
Chemical Reactivity and Applications
Coordination Chemistry
The compound acts as a bidentate ligand, forming complexes with transition metals (e.g., Sc³⁺, Fe³⁺) . A notable application is in the synthesis of Sc(BPDS), a scandium coordination polymer (Figure 2) .
Figure 2: Scandium Coordination Polymer Structure
![Scandium Polymer](https://pubs.rsc.org/image/article/2014/tion**:
This polymer catalyzes Friedel–Crafts alkylation of indoles with aldehydes, achieving >90% yield and five reuse cycles without activity loss .
Industrial Applications
| Application | Role | Reference |
|---|---|---|
| Surfactants | Anionic stabilizer in emulsions | |
| Ion-Exchange Resins | Functional monomer | |
| Electroplating | Electrolyte additive | |
| Polymer Research | Monomer for sulfonated polymers |
Comparative Analysis with Related Compounds
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